molecular formula C21H21BrN2O3 B12158515 (4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone

(4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone

Cat. No.: B12158515
M. Wt: 429.3 g/mol
InChI Key: DYWYLHKVDJNDIH-UHFFFAOYSA-N
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Description

The compound (4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone is a complex organic molecule that features a bromophenyl group, a hydroxybenzofuran moiety, and a methylpiperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with the benzofuran derivative in the presence of a palladium catalyst.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the benzofuran moiety can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of a benzofuranone derivative.

    Reduction: Formation of a benzofuran alcohol derivative.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has potential applications in the study of enzyme interactions and receptor binding due to its structural features. It can be used in assays to investigate its effects on different biological pathways.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structural components suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent. Research could focus on its efficacy and safety in preclinical and clinical trials.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules. Its production and application could be optimized for large-scale manufacturing.

Mechanism of Action

The mechanism of action of (4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxy and piperazine groups could form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone: Unique due to its specific combination of functional groups.

    (4-Chlorophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone: Similar structure but with a chlorine atom instead of bromine.

    (4-Bromophenyl){5-hydroxy-4-[(4-ethylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone: Similar structure but with an ethyl group on the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bromophenyl group, a hydroxybenzofuran moiety, and a methylpiperazine substituent. This combination provides a distinct set of chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

(4-bromophenyl)-[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C21H21BrN2O3/c1-23-8-10-24(11-9-23)12-16-18(25)6-7-19-20(16)17(13-27-19)21(26)14-2-4-15(22)5-3-14/h2-7,13,25H,8-12H2,1H3

InChI Key

DYWYLHKVDJNDIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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